molecular formula C8H14ClNO4 B2958036 (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride CAS No. 2490344-58-4

(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride

Cat. No.: B2958036
CAS No.: 2490344-58-4
M. Wt: 223.65
InChI Key: PRKXUUTUBXNMJX-IBTYICNHSA-N
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Description

(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its specific stereochemistry, which is denoted by the (2R,6S) configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride typically involves the use of piperidine as a starting material. The process includes several steps such as esterification, carboxylation, and hydrochloride formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

    (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid: The non-hydrochloride form of the compound.

    Piperidine-2-carboxylic acid derivatives: Other derivatives with different substituents or stereochemistry.

Uniqueness: The uniqueness of (2R,6S)-6-Methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride lies in its specific stereochemistry and the presence of both methoxycarbonyl and carboxylic acid functional groups

Properties

IUPAC Name

(2R,6S)-6-methoxycarbonylpiperidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-13-8(12)6-4-2-3-5(9-6)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKXUUTUBXNMJX-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC(N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC[C@@H](N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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